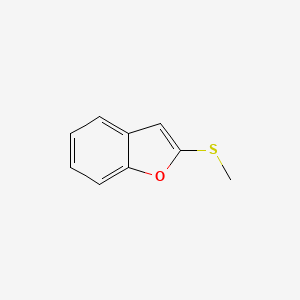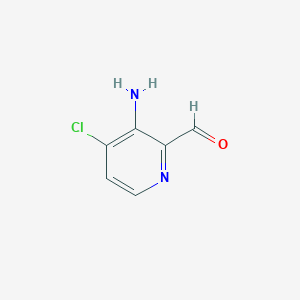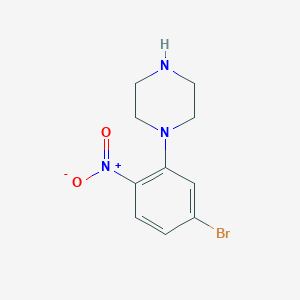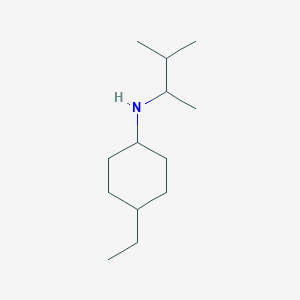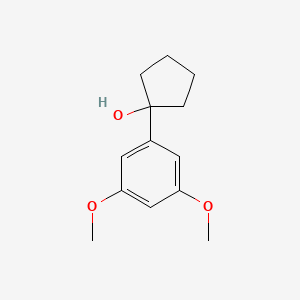
Cyclopentanol, 1-(3,5-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is an organic compound with the molecular formula C13H18O3 It is a derivative of cyclopentanol where the cyclopentane ring is substituted with a 3,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 3,5-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the initial formation of an intermediate, followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A simpler analog without the phenyl substitution.
3,5-Dimethoxybenzyl Alcohol: Similar phenyl substitution but with a different core structure.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is unique due to the combination of the cyclopentane ring and the 3,5-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88418-32-0 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
YTSDRUKQQDPNEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



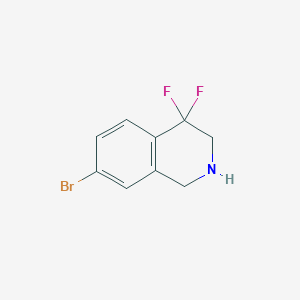


![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
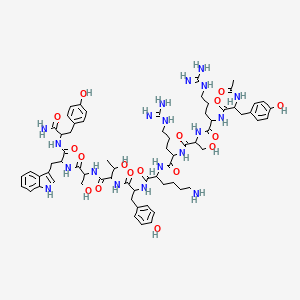
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
